C14H12BrN3OS2
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Overview
Description
- The compound’s structure consists of a benzene ring (phenyl group) attached to an amide functional group (CONH) via a bromine atom and a methoxy group (OCH3).
- It is used in various scientific applications due to its unique properties.
4-Bromo-3-methoxy-N-phenylbenzamide: is an organic compound with a molecular formula of . It belongs to the class of benzamides and contains a bromine atom, a methoxy group, and a phenyl ring.
Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of 3-methoxy-N-phenylbenzamide using bromine or a brominating agent. The reaction occurs at the para position of the phenyl ring.
Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., dichloromethane) at room temperature or under reflux conditions.
Industrial Production: While there isn’t extensive industrial production of this specific compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: 4-Bromo-3-methoxy-N-phenylbenzamide can undergo various reactions, including
Common Reagents and Conditions: Bromine, reducing agents (e.g., lithium aluminum hydride), and organic solvents (e.g., ether) are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted benzamides or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited industrial applications, but its reactivity makes it valuable in chemical research.
Mechanism of Action
- The exact mechanism of action for 4-Bromo-3-methoxy-N-phenylbenzamide depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzamides with different substituents (e.g., chloro, methyl) or positional isomers.
Uniqueness: The combination of bromine, methoxy, and phenyl groups in this compound sets it apart from related structures.
Properties
Molecular Formula |
C14H12BrN3OS2 |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H12BrN3OS2/c1-7(2)11-10(17-13(15)21-11)12(19)18-14-16-8-5-3-4-6-9(8)20-14/h3-7H,1-2H3,(H,16,18,19) |
InChI Key |
XCWFGDXDWREHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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